molecular formula C12H11NO2S B1316490 Ethyl 5-phenylthiazole-2-carboxylate CAS No. 58333-72-5

Ethyl 5-phenylthiazole-2-carboxylate

Cat. No. B1316490
CAS RN: 58333-72-5
M. Wt: 233.29 g/mol
InChI Key: FWBZHFHLKWUNKL-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry room at room temperature .


Synthesis Analysis

The synthesis of Ethyl 5-phenylthiazole-2-carboxylate involves the use of tetraphosphorus decasulfide in chloroform . The reaction mixture is stirred at 60°C overnight . The mixture is then quenched with ice water, extracted with dichloromethane, washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated to give the crude product . The crude product is purified by silica gel chromatography .


Molecular Structure Analysis

The InChI code for Ethyl 5-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-phenylthiazole-2-carboxylate has a molecular weight of 233.29 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Organic Synthesis

Ethyl 5-phenylthiazole-2-carboxylate: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the thiazole ring into more complex molecules, which is particularly useful in the synthesis of heterocyclic compounds. The ethyl ester group can be readily modified or removed, offering versatility in synthetic routes .

Pharmaceutical Research

In pharmaceutical research, Ethyl 5-phenylthiazole-2-carboxylate serves as a precursor for the development of new drugs. The thiazole ring is a common motif in many drugs due to its bioactive properties. Researchers can use this compound to synthesize molecules with potential therapeutic effects against various diseases .

Material Science

This compound’s unique chemical properties make it suitable for creating novel materials. For instance, it can be used in the design of organic semiconductors or as a building block for high-performance polymers with specific electronic properties .

Agricultural Chemistry

Ethyl 5-phenylthiazole-2-carboxylate: may be utilized in the development of new agrochemicals. Its structural features can be exploited to create compounds that act as growth regulators, herbicides, or insecticides, contributing to enhanced crop protection strategies .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as reagents or standards in chromatographic methods such as HPLC or LC-MS. They help in the quantification and identification of various substances within complex mixtures .

Chemical Education

Due to its straightforward structure and reactivity, Ethyl 5-phenylthiazole-2-carboxylate can be used in educational settings to demonstrate principles of organic chemistry and synthesis. It provides a practical example for teaching about heterocyclic chemistry and esterification reactions .

Catalysis

The thiazole ring in Ethyl 5-phenylthiazole-2-carboxylate can act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that facilitate various chemical reactions, including those important in industrial processes .

Environmental Science

Research into the environmental fate of Ethyl 5-phenylthiazole-2-carboxylate can provide insights into the biodegradation and persistence of thiazole derivatives in ecosystems. This is crucial for assessing the environmental impact of new chemicals before they are introduced on a large scale .

Safety and Hazards

Ethyl 5-phenylthiazole-2-carboxylate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 . The compound is classified under the GHS07 pictogram .

properties

IUPAC Name

ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBZHFHLKWUNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510973
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylthiazole-2-carboxylate

CAS RN

58333-72-5
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

P2S5 (25.5 g, 114.7 mmol) was added to a solution of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (13.5 g, 57.39 mmol) in dry CHCl3 (150 mL), and the resulting reaction mixture was heated to reflux for 5 h. The reaction mixture was quenched with water and the organic product was extracted with CHCl3. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10-15% EtOAc in petroleum ether) to afford ethyl 5-phenylthiazole-2-carboxylate (10 g, yield 75%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.16 (s, 1H), 7.64-7.62 (m, 2H), 7.48-7.39 (m, 3H), 4.53-4.47 (q, J=7.0 Hz, 2H), 1.49-1.45 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H11NO2S: 233.05. found: 234.0 (M+H)+.
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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